![molecular formula C12H13Cl2N3O B2550397 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine CAS No. 1219580-08-1](/img/structure/B2550397.png)
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine
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Overview
Description
The compound 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic molecule that contains several functional groups and substituents, including imidazole, pyridine, methoxy, and chloro groups. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of these reactive sites.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl involved the oxidation of imidazoles to form the corresponding dimers, which were characterized by various spectroscopic methods . Another related synthesis involved a multi-step process starting from 4-chloro-2,3-dimethylpyridine N-oxide to ultimately form a benzimidazole derivative . Additionally, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride was achieved through a sequence of N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination . An improvement on this synthesis utilized a POCl3/CH2Cl2/Et3N system for chlorination under mild conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and other spectroscopic techniques. For example, the crystal structures of certain pyridine derivatives and their methylsulphinyl derivatives were reported, providing insight into the arrangement of atoms and the geometry of these molecules . The molecular structure of a complex imidazo[1,2-a]pyridine was also determined by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. Photochromism was observed in the synthesized dimers upon irradiation, indicating a reversible change in the compound's structure in response to light . Reactions involving chloromethyl-pyridine derivatives with imidazole-2-thione and pyrimidine-2-thiol were conducted to form methylsulphinyl derivatives, and a copper(II) complex was synthesized from one of these derivatives . The reactivity of a nitropyridine group on isoxazolones with triethylamine to form imidazopyridines and indoles was also investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical methods. Spectroscopic properties such as IR and NMR have been used to confirm the structures of synthesized compounds . The crystallographic data provided detailed information on the unit cell parameters and symmetry of the compounds, which is crucial for understanding their solid-state properties . The purity of the synthesized compounds was also assessed, with one study reporting a purity of up to 98.5% .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis of Methylsulphinyl Derivatives : Research demonstrates the synthesis and crystal structures of chloromethyl-pyridine derivatives, leading to methylsulphinyl derivatives with potential applications in material science and chemical synthesis. The study provides insights into weak hydrogen-bonding interactions and crystallographic data, highlighting the compound's utility in developing complex molecular structures (Ma et al., 2018).
- Transformation into Imidazo-Pyridines : Another study describes the transformation of pyrido[1,2-a]pyrazine ring systems into imidazo[1,2-a]pyridines, showcasing the compound's versatility in heterocyclic chemistry and its potential for creating novel molecular frameworks (Kolar et al., 1996).
Biological Activity
- Antiprotozoal Agents : Compounds related to the queried chemical have been synthesized and tested for antiprotozoal activity, demonstrating significant potential in treating protozoal infections. This research indicates the compound's relevance in medicinal chemistry and drug development (Ismail et al., 2004).
- Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at specific positions have been explored as potential antiulcer agents, showing promising cytoprotective properties. This study underscores the therapeutic applications of such compounds in addressing gastrointestinal diseases (Starrett et al., 1989).
Material Science and NLO Properties
- Synthesis and NLO Properties : Research into novel chromophores based on dipicolinate, including derivatives of the compound , highlights their significant nonlinear optical (NLO) properties. These findings suggest potential applications in photonic devices and materials science (Xiao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-4-methoxy-3,5-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-7-4-15-9(8(2)10(7)18-3)5-17-6-16-11(13)12(17)14/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNQCYDZLXLDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine |
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